

Pharmacokinetic modeling of Luseogliflozin in patients with renal impairment

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Compound of Interest

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Application Notes and Protocols

Topic: Pharmacokinetic Modeling of Luseogliflozin in Patients with Renal Impairment

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Luseogliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3][4] By blocking SGLT2, luseogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus (T2DM).[2][5] The kidney is both the site of action and a potential route of elimination for many drugs, making it imperative to understand how renal impairment affects a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This is particularly crucial for SGLT2 inhibitors, whose efficacy is intrinsically linked to renal function.[6]

This document provides a comprehensive guide to designing and executing a population pharmacokinetic (PopPK) modeling study for luseogliflozin in patients with varying degrees of renal impairment. It outlines the scientific rationale, study design considerations, a detailed modeling workflow, and a step-by-step protocol for analysis, grounded in regulatory expectations and field-proven methodologies.[7][8][9][10]

A key finding from clinical studies is that while the pharmacokinetics of luseogliflozin are not substantially altered across different levels of renal function, its pharmacodynamic effect—urinary glucose excretion—is attenuated as renal function declines.[6][11][12][13] This application note will explore how PopPK modeling can be used to precisely quantify these relationships and inform clinical use.

Scientific Rationale & Background

Mechanism of Action of Luseogliflozin

Luseogliflozin selectively inhibits SGLT2 in the proximal tubules of the kidney.[2][14] This inhibition prevents the reabsorption of filtered glucose, leading to glycosuria and a reduction in plasma glucose levels.[15] This mechanism is insulin-independent, offering a low intrinsic risk of hypoglycemia.[16] Beyond glycemic control, SGLT2 inhibitors have shown significant cardiovascular and renal protective benefits.[2] These effects are thought to be mediated by multiple factors, including reduced glomerular hyperfiltration, osmotic diuresis, and natriuresis.[14][15][16]

The Critical Role of Renal Function

The efficacy of SGLT2 inhibitors is dependent on the amount of glucose filtered by the glomeruli.[6] In patients with renal impairment, the glomerular filtration rate (GFR) is reduced, leading to less filtered glucose and consequently, a diminished capacity for SGLT2 inhibitors to exert their glucose-lowering effect.[6] Therefore, characterizing the PK-PD relationship across the spectrum of renal function is essential for determining appropriate dosing and managing expectations for efficacy.

Studies have shown that despite the reduced efficacy, the plasma exposure of luseogliflozin does not increase to a clinically significant extent even in patients with severe renal impairment.[11][12][13][17] This suggests that dose adjustments may not be necessary for safety, but the reduced efficacy must be clearly communicated. Population PK modeling provides the ideal framework to formalize this understanding by identifying and quantifying the impact of renal function as a key covariate.

Study Design & Methodological Considerations

A dedicated renal impairment study is recommended when impaired renal function is likely to alter the PK of a drug or its metabolites.^{[7][18]} The design should adhere to guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).^{[7][8][10]}

Patient Population

The study should enroll participants across different strata of renal function, typically classified by estimated glomerular filtration rate (eGFR). A parallel-group design is most common.

Table 1: Renal Function Classification for Study Enrollment

Group	Renal Function Status	eGFR (mL/min/1.73 m ²)
1	Normal	≥ 90
2	Mild Impairment	60 to 89
3	Moderate Impairment	30 to 59
4	Severe Impairment	15 to 29

| 5 | Kidney Failure (Optional) | < 15 (or on dialysis) |

Source: Adapted from FDA guidance on Pharmacokinetics in Patients with Impaired Renal Function.^[7]

Dosing and Sampling

A single oral dose of luseogliflozin (e.g., 5 mg) is administered to all participants.^{[11][13]} A rich sampling schedule is employed to accurately characterize the absorption, distribution, and elimination phases.

- Pre-dose: 0 hours
- Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours.

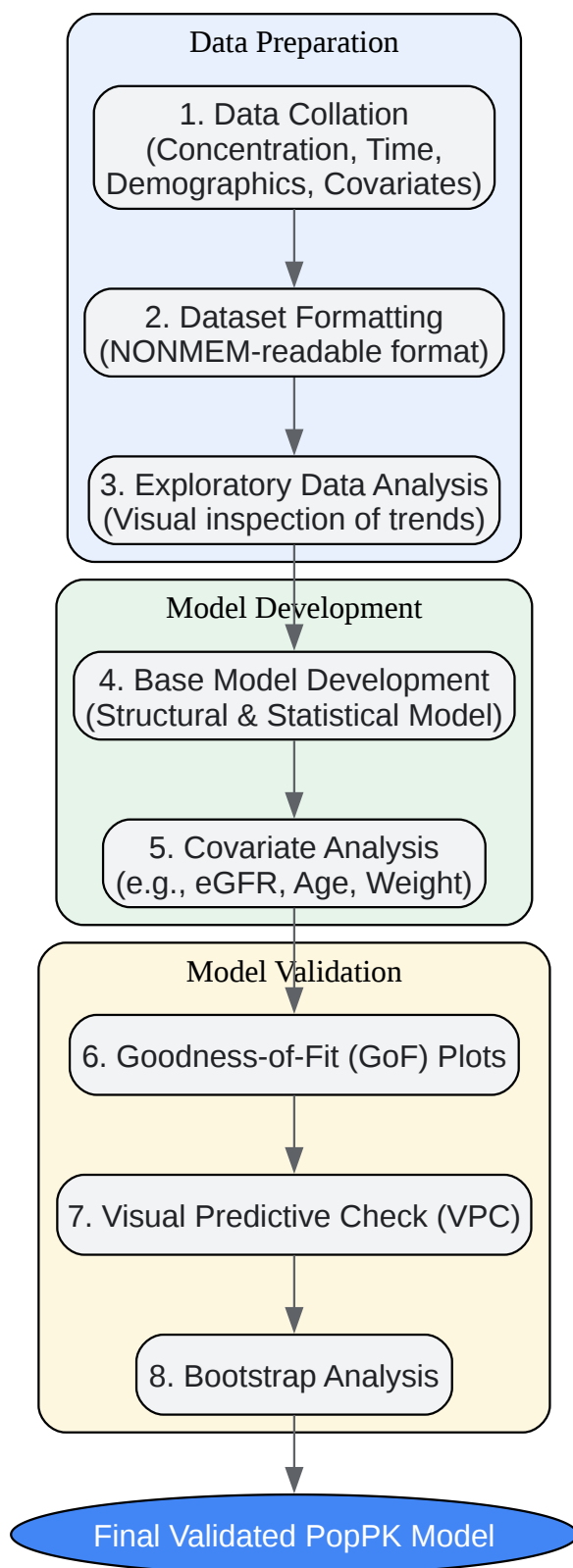
Urine samples should also be collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to measure urinary glucose excretion (UGE), the primary pharmacodynamic endpoint.

Bioanalytical Methods

Plasma concentrations of luseogliflozin and any major metabolites should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method must be validated for sensitivity, specificity, linearity, accuracy, and precision according to regulatory standards.

Population Pharmacokinetic (PopPK) Modeling Workflow

PopPK modeling uses non-linear mixed-effects modeling to quantify the typical PK parameters in a population and identify sources of variability, including the influence of patient-specific factors (covariates) like renal function.



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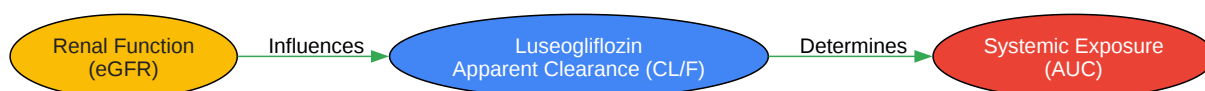
Caption: Figure 1: Workflow for Population Pharmacokinetic (PopPK) Modeling.

Base Model Development

The first step is to determine the structural model that best describes the concentration-time data. For luseogliflozin, a one- or two-compartment model with first-order absorption and elimination is typically evaluated. Inter-individual variability (IIV) is modeled using an exponential error model for key parameters like apparent clearance (CL/F) and apparent volume of distribution (V/F). Residual unexplained variability (RUV) is assessed using proportional, additive, or combined error models.

Covariate Analysis

Once a stable base model is established, covariates are tested for their influence on PK parameters. For this analysis, eGFR is the primary covariate of interest. It is typically tested for its effect on CL/F. A forward-addition, backward-elimination approach is standard. The statistical significance of a covariate is usually assessed by a change in the objective function value (OFV).



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Caption: Figure 2: Relationship of Renal Function to Luseogliflozin Clearance.

Model Validation

The final model's robustness and predictive performance must be rigorously validated.

- Goodness-of-Fit (GoF) Plots: Visual inspection of observed vs. predicted concentrations to check for bias.
- Visual Predictive Check (VPC): Simulating data from the final model and comparing the distribution of simulated data with the observed data. This confirms the model's ability to reproduce the variability in the original dataset.

- Bootstrapping: Resampling the original dataset with replacement (e.g., 1000 times) and refitting the model to each sample. This provides confidence intervals for the parameter estimates and confirms model stability.

Expected Results & Interpretation

Based on published data, the PopPK model for luseogliflozin is expected to show that renal function (eGFR) does not have a clinically significant effect on its apparent clearance (CL/F). [11][17] While there might be a slight trend, the magnitude of the effect is typically small.

Table 2: Typical Pharmacokinetic Parameters of Luseogliflozin by Renal Function

Parameter	Normal (eGFR ≥ 90)	Mild (eGFR 60-89)	Moderate (eGFR 30-59)	Severe (eGFR 15-29)
AUC _{0-inf} (ng·h/mL)	~2100	~2200	~2300	~2400
C _{max} (ng/mL)	~200	~190	~185	~180
t _{1/2} (hours)	~11	~11.5	~12	~12.5

| 24h UGE (g) | ~80-100 | ~60-80 | ~40-60 | < 30 |

Note: Values are illustrative based on typical findings and may vary between studies. UGE (Urinary Glucose Excretion) is highly dependent on baseline plasma glucose.[3][6][11][13]

The key interpretation is the divergence between the PK and PD profiles. The PK data (AUC, C_{max}) remain relatively consistent, indicating that systemic exposure to luseogliflozin is not dangerously increased in patients with poor renal function.[11] However, the PD data (UGE) clearly show a diminished effect as eGFR declines.[11][13] This finding is crucial for clinical practice, as it informs physicians that while the drug is safe from an exposure perspective, its glucose-lowering efficacy will be substantially reduced in patients with moderate to severe renal impairment.

Detailed Protocol: Population PK Analysis using NONMEM

This protocol outlines the high-level steps for performing a PopPK analysis.

Software: NONMEM (Non-Linear Mixed Effects Modeling) software, R or similar for data visualization and post-processing.

Protocol Steps:

- Data Preparation and Formatting:
 - Compile a single dataset in CSV format.
 - Required columns: ID (Subject ID), TIME (Time after dose), DV (Dependent Variable, i.e., concentration), AMT (Amount of dose), EVID (Event ID), MDV (Missing DV flag).
 - Add covariate columns: EGFR (estimated GFR), WT (Weight), AGE, SEX.
 - Ensure data is clean and formatted according to NONMEM standards.
- Base Model Development (Control File 1):
 - Write a NONMEM control stream for a one-compartment structural model.
 - Define parameters: KA (absorption rate constant), CL (clearance), V (volume of distribution).
 - Code the \$PK block: $CL = THETA(1) * EXP(ETA(1))$, $V = THETA(2) * EXP(ETA(2))$, etc.
 - Code the \$ERROR block to define the residual error model (e.g., $Y = F * (1 + ERR(1))$).
 - Run the model and evaluate the output, checking for successful minimization and plausible parameter estimates.
 - Repeat for a two-compartment model and compare model fit using the OFV.
- Covariate Model Development (Control File 2):
 - Select the best base model from the previous step.

- Add the primary covariate (eGFR) to the model. A common functional form is a power model centered on the median covariate value: $TVCL = THETA(1) CL = TVCL * (EGFR / EGFR_MEDIAN)^{THETA(X)} * EXP(ETA(1))$
- $THETA(X)$ represents the estimated influence of eGFR on clearance.
- Run the model and assess the significance of the covariate by comparing the new OFV with the base model's OFV. A drop of >3.84 ($p < 0.05$) is statistically significant.
- Perform backward elimination by removing non-significant covariates to arrive at the final model.
- Model Validation:
 - GoF Plots: Using the final model's output tables, generate plots in R:
 - Observed (DV) vs. Population Predicted (PRED)
 - Observed (DV) vs. Individual Predicted (IPRED)
 - Conditional Weighted Residuals (CWRES) vs. Time
 - CWRES vs. PRED
 - VPC: Use software like PsN (Perl-speaks-NONMEM) to run the vpc command. This will simulate (e.g., 500) datasets based on the final model structure and parameters and plot the prediction intervals against the observed data.
 - Bootstrap: Use PsN to run the bootstrap command. This will execute the bootstrap procedure and generate a non-parametric confidence interval for the final model parameters.

Conclusion

The pharmacokinetic modeling of luseogliflozin in patients with renal impairment is a clear example of how PK and PD can diverge. PopPK analysis demonstrates that systemic exposure to luseogliflozin is not significantly impacted by declining renal function, suggesting that dose adjustments for safety are unnecessary.^{[11][17]} However, the model, when combined with PD

data, quantitatively confirms that the glucose-lowering efficacy is directly dependent on GFR. This comprehensive understanding, derived from robust modeling and simulation, is vital for guiding the safe and effective use of luseogliflozin and other SGLT2 inhibitors in this complex patient population.

References

- Sasaki, T., et al. (2018). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. *Clinical Pharmacology in Drug Development*, 7(8), 804-813. [Link]
- Hasuike, Y., et al. (2017). Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. *Biological and Pharmaceutical Bulletin*, 40(8), 1204-1212. [Link]
- U.S. Food and Drug Administration. (2020). Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing. [Link]
- Wilcox, C. S., et al. (2020). Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. *Hypertension*, 75(3), 894-901. [Link]
- Federal Register. (2020). Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Draft Guidance for Industry; Availability. [Link]
- RAPS. (2020). FDA updates PK guidance for patients with impaired renal function. [Link]
- Dr. Oracle. (2025). What is the mechanism of SGLT2 (sodium-glucose linked transporter 2) inhibitors in improving diabetes, renal, and cardiovascular outcomes? [Link]
- ASCPT. (2020). FDA News: Issue 28, September 2020. [Link]
- Wang, Y., et al. (2023). Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. *Frontiers in Endocrinology*, 14, 1189356. [Link]
- U.S. Food and Drug Administration. (2024). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing. [Link]
- National Kidney Foundation. (n.d.). SGLT2 Inhibitors: Uses, Types, and Side Effects Explained. [Link]
- Jia, Y., et al. (2022). Using a Mathematical Modeling To Simulate Pharmacokinetics and Urinary Glucose Excretion of Luseogliflozin and Explore the Role of SGLT1/2 in Renal Glucose Reabsorption. *ACS Omega*, 7(51), 47868–47879. [Link]
- ResearchGate. (n.d.). Renal and extrarenal mechanisms of action by SGLT2is. [Link]
- Jia, Y., et al. (2022). Using a Mathematical Modeling To Simulate Pharmacokinetics and Urinary Glucose Excretion of Luseogliflozin and Explore the Role of SGLT1/2 in Renal Glucose Reabsorption. *ACS Omega*, 7(51), 47868–47879. [Link]
- ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe

Renal Impairment. [Link]

- ResearchGate. (2025). (PDF) Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. [Link]
- Kurihara, S., et al. (2016). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. *Advances in Therapy*, 33(4), 538–554. [Link]
- Ueki, K., et al. (2023). Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open-label clinical trial (RESOLUTION study). *Diabetes, Obesity and Metabolism*, 25(10), 2872-2881. [Link]
- Hasuike, Y., et al. (2017). Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. *Biological and Pharmaceutical Bulletin*, 40(8), 1204-1212. [Link]
- Nishimura, T., et al. (2016). Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus. *Diabetes Technology & Therapeutics*, 18(11), 701–708. [Link]
- Drugs of the Future. (2013). Luseogliflozin. [Link]
- Wikipedia. (n.d.). Luseogliflozin. [Link]
- FDA Verification Portal. (n.d.). Luseogliflozin (Luseco) 2.
- ResearchGate. (n.d.). Population Pharmacokinetics and Exposure–Response (Efficacy and Safety/Tolerability)
- ResearchGate. (2022). (PDF) Using a Mathematical Modeling To Simulate Pharmacokinetics and Urinary Glucose Excretion of Luseogliflozin and Explore the Role of SGLT1/2 in Renal Glucose Reabsorption. [Link]

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Sources

- 1. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Draft Guidance for Industry; Availability [federalregister.gov]
- 9. FDA News: Issue 28, September 2020 [ascpt.org]
- 10. fda.gov [fda.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 17. Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open-label clinical trial (RESOLUTION study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FDA updates PK guidance for patients with impaired renal function | RAPS [raps.org]
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